4-(Ethoxycarbonyl)thiophene-3-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C8H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where thiophene-3-carboxylic acid is reacted with ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: A precursor in the synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid.
Ethyl thioglycolate: Used in similar esterification reactions.
Thieno[2,3-b]pyrrole-2-carboxylic acids: Structurally related compounds with potential biological activity.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler thiophene derivatives, making it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C8H8O4S |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
4-ethoxycarbonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-13-3-5(6)7(9)10/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
VSFYLSCVROHYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC=C1C(=O)O |
Origin of Product |
United States |
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